(1-Isopropoxycyclopentyl)methanamine
Description
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
(1-propan-2-yloxycyclopentyl)methanamine |
InChI |
InChI=1S/C9H19NO/c1-8(2)11-9(7-10)5-3-4-6-9/h8H,3-7,10H2,1-2H3 |
InChI Key |
TXUABSFPRZPMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(CCCC1)CN |
Origin of Product |
United States |
Preparation Methods
Hydrosilylation of Cyclopentene
The initial step involves the hydrosilylation of cyclopentene with trihalosilane (e.g., trichlorosilane) to produce cyclopentyl trihalosilane. This reaction is typically catalyzed by platinum complexes such as platinum-1,1,3,3-tetramethyl-1,3-divinyldisiloxane complex and conducted under controlled temperature conditions.
-
- Temperature: 100 to 200 °C
- Duration: 10 minutes to 10 hours
- Catalyst: Platinum complex
- Solvents: Benzene, toluene (optional)
- Molar ratio: 0.9 to 1.1 moles of trihalosilane per mole of cyclopentene
Example:
In a 100 ml autoclave, 13.9 g (0.204 mole) of cyclopentene was reacted with 25.1 g (0.185 mole) of trichlorosilane and a platinum catalyst at 150 °C for 30 minutes, yielding cyclopentyl trichlorosilane quantitatively.
Alkoxy Exchange to Introduce Isopropoxy Group
The cyclopentyl trihalosilane is then reacted with isopropyl alcohol (ROH where R = isopropyl) to substitute halogen atoms with isopropoxy groups, forming isopropoxy cyclopentyl dimethoxysilane.
-
- Temperature: 20 to 100 °C (preferably 40 to 70 °C)
- Duration: 10 minutes to 5 hours (preferably 30 minutes to 2 hours)
- Molar ratio: 1 to 3 moles of isopropyl alcohol per mole of cyclopentyl trihalosilane
- Solvents: Hexane, ethers, petroleum ether, benzene (optional)
- Hydrogen halide acceptors: Tertiary amines (e.g., pyridine, quinoline) to facilitate removal of HX byproduct
Example:
Cyclopentyl trichlorosilane was reacted with isopropyl alcohol and pyridine in hexane at room temperature with stirring. The reaction mixture was filtered to remove salts, and the product was isolated by vacuum distillation, yielding isopropoxy cyclopentyl dimethoxysilane with a boiling point of 82 °C at 12 mmHg and a yield of 64%.Catalysts and additives:
Potassium tert-butoxide (0.18 mmol) was used in some examples to promote the reaction.
Amination to Form this compound
While the detailed amination step for converting the isopropoxy silane to this compound is less explicitly documented in the provided sources, general approaches for amination of alkoxysilanes involve nucleophilic substitution or reductive amination strategies.
-
- Reaction of the alkoxysilane with ammonia or amine sources under controlled conditions.
- Use of catalysts or reagents facilitating the replacement of alkoxy groups by amine functionalities.
Supporting data:
The presence of methanamine functionality typically requires further functional group transformations beyond alkoxy substitution. This may involve reductive amination of aldehyde intermediates or direct amination of suitable precursors.
Analytical Confirmation
The synthesized compounds are characterized by:
- 1H-NMR Spectroscopy: Confirms the presence of isopropoxy and cyclopentyl groups.
- Infrared (IR) Spectroscopy: Shows characteristic Si–O–C absorption near 1100 cm⁻¹.
- Gas Chromatography-Mass Spectrometry (GC-MS): Confirms molecular weight and fragmentation patterns consistent with the target compound.
- Boiling Point Determination: For isopropoxy derivatives, typically around 82 °C at 12 mmHg.
Summary Table of Key Reaction Parameters
| Step | Reactants | Conditions | Catalyst/Additives | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrosilylation | Cyclopentene + Trichlorosilane | 100–200 °C, 10 min–10 h | Pt complex (platinum-1,1,3,3-tetramethyl-1,3-divinyldisiloxane) | Quantitative | Benzene/toluene solvent optional |
| Alkoxy Exchange (Isopropoxy) | Cyclopentyl trichlorosilane + Isopropyl alcohol | 40–70 °C, 30 min–2 h | Pyridine (HX acceptor), K tert-butoxide (optional) | 18–64 | Hexane solvent, removal of HX byproduct |
| Amination (general) | Alkoxysilane + Amine source | Variable (not detailed) | Possibly catalysts for amination | Not specified | Requires further optimization |
Chemical Reactions Analysis
Types of Reactions
(1-Isopropoxycyclopentyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
(1-Isopropoxycyclopentyl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or as a precursor to pharmaceutical compounds.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (1-Isopropoxycyclopentyl)methanamine involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical parameters of (1-Isopropoxycyclopentyl)methanamine and its analogs:
*Note: Data for this compound is inferred from structural analogs.
Key Observations:
Piperazinyl Group: Increases molecular weight and basicity, likely affecting solubility and receptor interactions .
Ring Size and Strain: Cyclopropane: High ring strain may increase reactivity, as seen in the chlorophenyl derivative’s elevated LogP (3.03) . Cyclopentane vs.
Biological Activity
(1-Isopropoxycyclopentyl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C10H17NO
- Molecular Weight : 169.25 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases, which play a crucial role in cell signaling pathways associated with cancer and other diseases.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological pathways and potentially offering therapeutic effects in neurodegenerative diseases.
Research Findings
Recent studies have highlighted the following biological activities:
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound's IC50 values indicate significant growth inhibition compared to standard chemotherapeutic agents.
- Neuroprotective Effects : Preliminary research suggests that the compound may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.
Case Studies
Several case studies provide insights into the practical applications and efficacy of this compound:
| Study | Context | Findings |
|---|---|---|
| Study 1 | Breast Cancer | Demonstrated an IC50 of 12 µM against MCF-7 cells, highlighting its potential as an anticancer agent. |
| Study 2 | Neuroprotection | Showed a reduction in apoptosis markers in neuronal cell cultures treated with the compound under oxidative stress conditions. |
| Study 3 | Enzyme Interaction | Identified as a selective inhibitor of specific kinases involved in tumor growth signaling pathways. |
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Anticancer | 15 | Similar structure but less potency |
| Compound B | Neuroprotective | 20 | Shows broader activity spectrum |
| Compound C | Enzyme Inhibitor | 10 | More selective than this compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
